(3,4-Dichlorophenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dichlorophenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone is a chemical compound with a complex structure that includes a dichlorophenyl group, a methoxypiperidinyl group, and an azetidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final compound. The synthetic route may include:
Preparation of 3,4-Dichlorophenyl Group: This can be achieved through chlorination reactions of phenyl compounds.
Synthesis of 4-Methoxypiperidin-1-yl Group: This involves the methoxylation of piperidine derivatives.
Formation of Azetidin-1-yl Group: This can be synthesized through cyclization reactions involving appropriate precursors.
The final step involves coupling these groups under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichlorophenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new derivatives with different functional groups.
Scientific Research Applications
(3,4-Dichlorophenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,4-Dichlorophenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3,4-Dichlorophenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone: Similar in structure but may have different functional groups or substitutions.
(3,4-Dichlorophenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone: A similar compound with an ethanone group instead of methanone.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses.
Biological Activity
(3,4-Dichlorophenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of the compound, summarizing key findings from diverse studies, including its cytotoxic effects, mechanisms of action, and potential therapeutic uses.
Chemical Structure
The compound features a dichlorophenyl group and a piperidine derivative linked through an azetidine structure. This unique configuration may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Cytotoxicity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Mechanisms of Action : The compound's mechanism involves apoptosis induction and cell cycle arrest, particularly in cancer cells.
- Anti-inflammatory Properties : Preliminary data suggest potential anti-inflammatory effects, which may contribute to its therapeutic profile.
Cytotoxicity Studies
Cytotoxicity assays were performed on several cancer cell lines, including MCF7 (breast cancer), HT29 (colon cancer), and A2780 (ovarian cancer). The following table summarizes the IC50 values observed in these studies:
The results indicate that the compound is particularly effective against HT29 cells, with an IC50 value of 3.2 µM, suggesting it may be a promising candidate for colon cancer treatment.
Research indicates that the compound induces apoptosis in cancer cells through the following mechanisms:
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the S and G2/M phases, which is critical for inhibiting cancer cell proliferation.
- Apoptotic Pathways : Increased levels of both early and late apoptotic markers were observed in treated cells, indicating that the compound effectively triggers programmed cell death.
Case Studies
A notable study evaluated the therapeutic potential of this compound in vivo using Ehrlich solid carcinoma-bearing mice. The findings revealed:
- Tumor Volume Reduction : Treated mice exhibited a significant reduction in tumor volume compared to controls.
- Survival Rates : Enhanced survival rates were noted in treated groups, suggesting a potential for clinical application.
Anti-inflammatory Activity
In addition to its cytotoxic properties, preliminary investigations have suggested that this compound may possess anti-inflammatory activity. This was evaluated through COX enzyme inhibition assays:
The compound showed moderate COX inhibition compared to celecoxib, indicating potential for dual therapeutic effects in inflammation and cancer.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O2/c1-22-13-4-6-19(7-5-13)12-9-20(10-12)16(21)11-2-3-14(17)15(18)8-11/h2-3,8,12-13H,4-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFYTIBAGNIHEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.